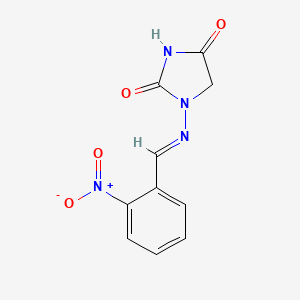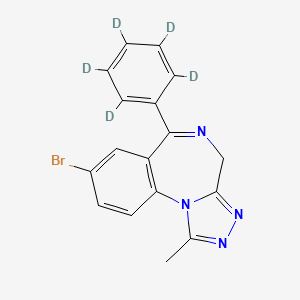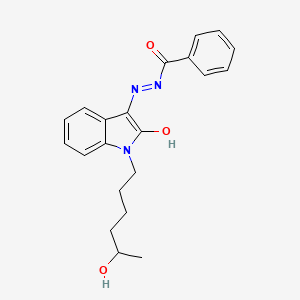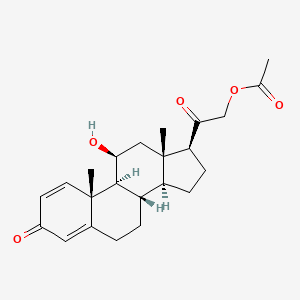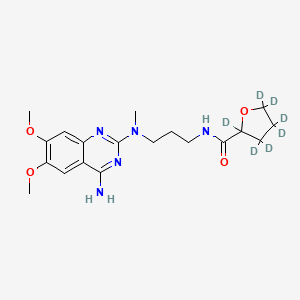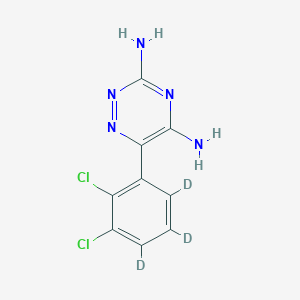
Lamotrigine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lamotrigine-d3 is a deuterated form of lamotrigine, an antiepileptic drug belonging to the phenyltriazine class. It is used in the treatment of epilepsy and as a mood stabilizer in bipolar disorder. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of lamotrigine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigine-d3 involves the incorporation of deuterium atoms into the lamotrigine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective deuteration. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Lamotrigine-d3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield deuterated amines. Substitution reactions can produce various deuterated derivatives with different functional groups.
科学的研究の応用
Lamotrigine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lamotrigine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of lamotrigine.
Drug Interaction Studies: Used to investigate potential interactions between lamotrigine and other drugs.
Biological Research: Employed in studies related to epilepsy, bipolar disorder, and other neurological conditions.
Industrial Applications: Used in the development of new formulations and delivery systems for lamotrigine.
作用機序
Lamotrigine-d3, like lamotrigine, exerts its effects by inhibiting the release of excitatory neurotransmitters such as glutamate and aspartate. It achieves this by blocking voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This stabilization of neuronal membranes helps to prevent the excessive firing of neurons, which is characteristic of seizures and mood disorders.
類似化合物との比較
Similar Compounds
Carbamazepine: Another antiepileptic drug that stabilizes neuronal membranes by blocking sodium channels.
Valproate: Used in the treatment of epilepsy and bipolar disorder, it works by increasing the levels of gamma-aminobutyric acid (GABA) in the brain.
Phenytoin: An antiepileptic drug that also blocks sodium channels to stabilize neuronal membranes.
Uniqueness of Lamotrigine-d3
This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms makes it easier to track and quantify the compound in biological systems using techniques like mass spectrometry. Additionally, the deuterium atoms can alter the metabolic stability of the compound, potentially leading to different pharmacokinetic properties compared to non-deuterated lamotrigine.
特性
分子式 |
C9H7Cl2N5 |
|---|---|
分子量 |
259.11 g/mol |
IUPAC名 |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-1,2,4-triazine-3,5-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D |
InChIキー |
PYZRQGJRPPTADH-CBYSEHNBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2=C(N=C(N=N2)N)N)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
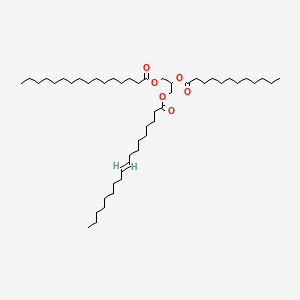
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)
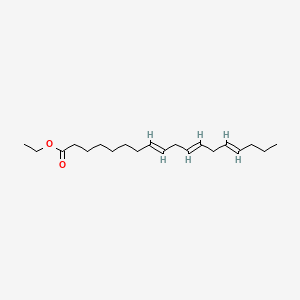
![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)

